molecular formula C13H13BrN2OS B4876496 N-(5-bromo-2-pyridinyl)-5-propyl-3-thiophenecarboxamide

N-(5-bromo-2-pyridinyl)-5-propyl-3-thiophenecarboxamide

Cat. No. B4876496
M. Wt: 325.23 g/mol
InChI Key: YSJGSXPGPBDNSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-5-propyl-3-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is a member of the thiophene family of compounds and has been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-pyridinyl)-5-propyl-3-thiophenecarboxamide is not fully understood. However, it is believed to act by inhibiting key enzymes involved in various biological processes, including cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have demonstrated that N-(5-bromo-2-pyridinyl)-5-propyl-3-thiophenecarboxamide can induce apoptosis in cancer cells, which is a process that leads to the death of these cells. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been demonstrated to possess antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-bromo-2-pyridinyl)-5-propyl-3-thiophenecarboxamide is its broad range of biological activities. This compound has been shown to possess antitumor, anti-inflammatory, antifungal, and antibacterial properties, making it a versatile compound for various research applications. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in some lab experiments.

Future Directions

There are several future directions for research on N-(5-bromo-2-pyridinyl)-5-propyl-3-thiophenecarboxamide. One of the most promising areas of research is its potential use in the development of new cancer therapies. Additionally, this compound could be explored further for its potential applications in treating inflammatory diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-5-propyl-3-thiophenecarboxamide has been extensively studied for its potential applications in drug development. Several research studies have demonstrated its efficacy in inhibiting the growth of cancer cells and reducing inflammation. Additionally, this compound has also been shown to possess antifungal and antibacterial properties.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-5-propylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2OS/c1-2-3-11-6-9(8-18-11)13(17)16-12-5-4-10(14)7-15-12/h4-8H,2-3H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJGSXPGPBDNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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